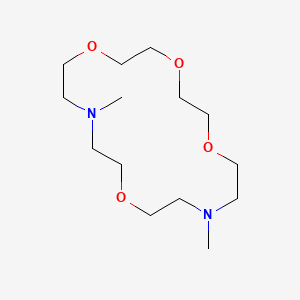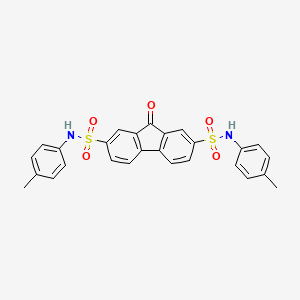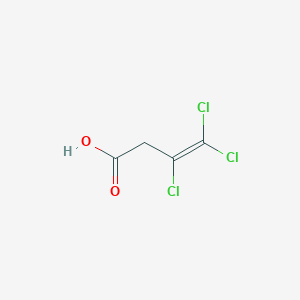![molecular formula C10H19Cl3NO4P B11710549 Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom. This compound is notable for its unique structure, which includes a trichloromethyl group and an amido group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate typically involves the reaction of diethyl phosphonate with trichloroacetimidate or acetate coupling methods. These methods are efficient and involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate, by reacting with trichloroacetonitrile or acetic anhydride . The reaction is carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Less chlorinated phosphonate compounds.
Substitution: Various substituted phosphonate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. The trichloromethyl group and the amido group play crucial roles in its binding affinity and specificity towards these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [2,2,2-trichloro-1-(methoxycarbonyl)amino]ethylphosphonate
- Diethyl [2,2,2-trichloro-1-(2-chlorobenzoyl)amino]ethylphosphonate
- Diethyl [2,2,2-trichloro-1-(2-hydroxyethyl)amino]ethylphosphonate
Uniqueness
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate is unique due to its specific structural features, such as the presence of a 2-methylpropanamido group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H19Cl3NO4P |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
2-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)propanamide |
InChI |
InChI=1S/C10H19Cl3NO4P/c1-5-17-19(16,18-6-2)9(10(11,12)13)14-8(15)7(3)4/h7,9H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
YYHULQFROKHYTG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11710471.png)


![methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate](/img/structure/B11710487.png)


![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)



![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)

![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
